molecular formula C10H13ClN2O2 B1386441 N-[Isobutyl]2-nitro-5-chloroaniline CAS No. 863605-17-8

N-[Isobutyl]2-nitro-5-chloroaniline

Cat. No.: B1386441
CAS No.: 863605-17-8
M. Wt: 228.67 g/mol
InChI Key: VNXLUWQGTBFPSC-UHFFFAOYSA-N
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Description

Historical Context and Early Synthetic Approaches

The specific historical context for the first synthesis of N-[Isobutyl]2-nitro-5-chloroaniline is not extensively documented in readily available literature. However, its synthesis can be logically inferred from established methodologies for the preparation of its parent compound, 5-chloro-2-nitroaniline (B48662), and general techniques for the N-alkylation of anilines.

The synthesis of 5-chloro-2-nitroaniline is well-established and can be achieved through various routes. One common industrial method involves the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene (B57281), followed by a high-pressure amination reaction where one of the chlorine atoms is displaced by an amino group. google.comgoogle.com Another approach starts with 3-chloroaniline, which undergoes acylation to protect the amino group, followed by nitration and subsequent hydrolysis to yield 5-chloro-2-nitroaniline. chemicalbook.com

The introduction of the isobutyl group to the nitrogen atom of 5-chloro-2-nitroaniline would typically be the final step in the synthesis of the target compound. This N-alkylation can be achieved through nucleophilic substitution, where 5-chloro-2-nitroaniline is reacted with an isobutyl halide, such as isobutyl bromide or isobutyl chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction.

A plausible synthetic pathway is outlined below:

Nitration of m-Dichlorobenzene: m-Dichlorobenzene is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, to yield 2,4-dichloronitrobenzene. google.com

Amination: The resulting 2,4-dichloronitrobenzene is then subjected to amination, often using aqueous ammonia (B1221849) at elevated temperature and pressure, to selectively replace the chlorine atom at the 4-position with an amino group, forming 5-chloro-2-nitroaniline. google.comchemicalbook.com

N-Isobutylation: Finally, 5-chloro-2-nitroaniline is reacted with an isobutylating agent like isobutyl bromide in the presence of a suitable base (e.g., sodium carbonate or triethylamine) and a solvent to afford this compound.

This multi-step synthesis provides a logical and practical approach to obtaining this compound, leveraging well-understood and scalable chemical transformations.

Significance in Contemporary Organic Chemistry and Material Science

While specific research focusing exclusively on this compound is not widespread, its significance can be extrapolated from the applications of its parent compound, 5-chloro-2-nitroaniline, and other N-substituted nitroanilines. These compounds are valuable intermediates in various fields.

In organic chemistry , N-substituted anilines are crucial building blocks for the synthesis of more complex molecules. The presence of the nitro group, a strong electron-withdrawing group, and the chloro and isobutyl substituents, modulate the reactivity of the aromatic ring and the amino group. The nitro group can be readily reduced to an amino group, opening pathways to the synthesis of various diamine derivatives, which are precursors to pharmaceuticals and other biologically active compounds. For instance, 5-chloro-2-nitroaniline has been used in the synthesis of benzimidazole (B57391) derivatives with potential biological activity. sigmaaldrich.com The isobutyl group can influence the solubility and steric interactions of the final products.

In material science , there is growing interest in organic compounds for applications in optics and electronics. Nitroaniline derivatives, in particular, have been investigated for their nonlinear optical (NLO) properties. The combination of an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring can lead to large molecular hyperpolarizabilities, a key requirement for NLO materials. Furthermore, a Chinese patent mentions the use of 5-chloro-2-nitroaniline in the preparation of high refractive index polyaryl thioether sulfone films, which are materials for new image sensors with micro-mirror membrane material. google.comguidechem.com The incorporation of an isobutyl group could potentially modify the material's physical properties, such as its processability and thermal stability.

Structural Framework and Inherent Reactivity Considerations

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups and their arrangement on the benzene (B151609) ring.

Structural Framework:

The molecule consists of a benzene ring substituted with a secondary amine (N-isobutylanilino group), a nitro group, and a chlorine atom. The nitro group is positioned ortho to the amino group, and the chlorine atom is para to the nitro group and meta to the amino group. The isobutyl group, being a branched alkyl chain, introduces steric bulk around the nitrogen atom.

PropertyValue
Molecular FormulaC10H13ClN2O2
Molecular Weight228.68 g/mol
IUPAC Name5-chloro-N-(2-methylpropyl)-2-nitroaniline
CAS Number863605-17-8

Data sourced from commercial supplier information. bldpharm.comchemicalregister.com

Inherent Reactivity Considerations:

Nucleophilicity of the Amino Group: The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic. However, the presence of the strongly electron-withdrawing nitro group at the ortho position significantly reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to aniline (B41778). Studies on N-alkyl-2-nitroanilines have shown that N-alkylation can further influence the pKa of the corresponding anilinium ions. rsc.org

Nucleophilic Aromatic Substitution: The presence of the nitro group ortho and para to the chlorine atom activates the aromatic ring towards nucleophilic aromatic substitution. This allows for the displacement of the chlorine atom by strong nucleophiles under certain conditions.

Reactivity of the Nitro Group: The nitro group can undergo reduction to an amino group using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. This transformation is a common strategy in the synthesis of substituted phenylenediamines.

Intramolecular Interactions: The ortho-positioning of the nitro and amino groups allows for the formation of an intramolecular hydrogen bond between the amino proton and one of the oxygen atoms of the nitro group. This interaction can influence the planarity of the molecule and its spectroscopic properties. In a study on protonated N-alkyl-2-nitroanilines, collisional activation was shown to lead to unusual fragmentation pathways involving intramolecular oxidation of the alkyl chain by an oxygen atom from the nitro group. nih.gov This highlights the potential for complex intramolecular reactivity.

Below is a table summarizing some of the key reactive sites and potential transformations of this compound.

Reactive SiteType of ReactionPotential Products
Amino Group (N-H)Deprotonation (with strong base)N-anion
Amino Group (N-atom)Further Alkylation/AcylationTertiary amine/Amide
Aromatic RingElectrophilic SubstitutionSubstituted aniline derivatives
Aromatic Ring (C-Cl)Nucleophilic Aromatic SubstitutionPhenol or other substituted aniline derivatives
Nitro GroupReduction2-amino-5-chloro-N-isobutylaniline

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-(2-methylpropyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-7(2)6-12-9-5-8(11)3-4-10(9)13(14)15/h3-5,7,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXLUWQGTBFPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Investigations for N Isobutyl 2 Nitro 5 Chloroaniline

Novel Synthetic Routes and Strategic Retrosynthesis Analysis

The synthesis of N-[Isobutyl]2-nitro-5-chloroaniline can be approached through a retrosynthetic analysis, which involves breaking down the target molecule into simpler, commercially available starting materials. The key disconnections involve the formation of the N-isobutyl bond and the introduction of the nitro and chloro groups onto the aniline (B41778) ring.

Palladium-Catalyzed Cross-Coupling Strategies for Precursor Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, which are central to the synthesis of N-substituted anilines. nih.govacs.org In the context of this compound synthesis, these methods can be employed to construct the aniline precursor. For instance, a suitable halo-nitroaromatic compound could be coupled with isobutylamine (B53898) in the presence of a palladium catalyst. nih.gov

Recent advancements have led to the development of well-defined Pd(II) precatalysts that are highly active and stable, allowing for efficient cross-coupling reactions under mild conditions. nih.gov The choice of ligand is crucial for the success of these reactions, with N-heterocyclic carbenes (NHCs) showing significant advantages due to their strong σ-donation and steric tuneability. nih.govnih.gov The use of aniline-derived ligands in Pd(II)-NHC complexes has also been shown to be effective in fine-tuning the catalytic activity for challenging cross-coupling reactions. nih.gov

Catalyst SystemReactantsConditionsYieldReference
Pd(OAc)2/SPhos3-bromopyridine, arylboronic acidsK3PO4, 80 °CModerate to good chemrxiv.org
[Pd(IPr)(AN)Cl2]Amides, boronic acidsBase, solventHigh nih.gov
Pd/NHCNitroarenes, triethylsilane80 °CSatisfactory nih.gov

Regioselective Nitration and Chlorination of Aniline Derivatives

The introduction of the nitro and chloro groups onto the aniline ring must be performed with high regioselectivity to obtain the desired 2-nitro-5-chloro substitution pattern.

Nitration: The nitration of aniline derivatives is a classic electrophilic aromatic substitution reaction. byjus.com However, direct nitration of aniline can lead to a mixture of ortho, meta, and para products, as well as oxidation of the amino group. youtube.com To achieve regioselectivity, the amino group is often protected as an acetanilide (B955) before nitration. Subsequent hydrolysis then yields the desired nitroaniline. chemicalbook.com A multi-step synthesis of 5-Chloro-2-nitroaniline (B48662) involves the acylation of 3-chloroaniline, followed by nitration and hydrolysis. chemicalbook.com Another approach involves the use of tert-butyl nitrite (B80452) under mild, catalyst- and acid-free conditions, which has been shown to provide regioselective nitration of N-alkyl anilines. nih.govresearchgate.net

Chlorination: The chlorination of anilines also requires careful control to achieve the desired regioselectivity. Direct chlorination of unprotected anilines can be achieved using reagents like copper(II) chloride in an ionic liquid, which favors para-substitution. nih.gov For the synthesis of this compound, a plausible route involves the chlorination of a pre-formed N-isobutyl-2-nitroaniline.

A common starting material for the synthesis of 2-nitro-5-chloroaniline is 2,4-dichloronitrobenzene (B57281), which can be synthesized by the nitration of m-dichlorobenzene. chemicalbook.com The subsequent amination of 2,4-dichloronitrobenzene with ammonia (B1221849) yields 2-nitro-5-chloroaniline. chemicalbook.com

N-Alkylation Strategies for Isobutyl Aniline Formation

The formation of the N-isobutyl bond can be achieved through various N-alkylation strategies. The reaction of an aniline derivative with an isobutyl halide or sulfonate via an SN2 reaction is a common method. acsgcipr.org

Alternative, greener approaches include the direct N-alkylation of anilines with isobutanol. This "hydrogen-borrowing" or "hydrogen auto-transfer" methodology utilizes a catalyst, often based on a transition metal like cobalt or hafnium, to temporarily oxidize the alcohol to an aldehyde, which then reacts with the amine to form an imine. rsc.orgresearchgate.net The subsequent reduction of the imine by the catalyst, which had borrowed the hydrogen, yields the N-alkylated amine, with water as the only byproduct. rsc.org This method is atom-economical and avoids the use of pre-activated alkylating agents. acsgcipr.orgrsc.org

Stereocontrol Aspects in Related N-Substituted Aniline Syntheses

While this compound itself is not chiral, the principles of stereocontrol are relevant in the synthesis of more complex N-substituted anilines. Asymmetric induction can be a significant challenge, especially when the new chiral center is remote from existing stereocenters. acs.org

In the context of related syntheses, chiral catalysts, such as "chiral-at-metal" ruthenium complexes, have been used to achieve enantioselective C-H amination, leading to the formation of chiral α-amino acids. nih.gov Similarly, N-directed hydroboration reactions have been shown to proceed with good stereocontrol, allowing for the synthesis of specific stereoisomers of amino alcohols. nih.gov These strategies highlight the potential for controlling stereochemistry in the synthesis of complex aniline derivatives, should a chiral analogue of this compound be desired.

Reaction Kinetics and Thermodynamic Profiling of Synthetic Pathways

A thorough understanding of the reaction kinetics and thermodynamics is essential for optimizing the synthesis of this compound.

Reaction Kinetics: The rate of each synthetic step will depend on various factors, including temperature, concentration of reactants and catalysts, and the solvent used. For instance, in palladium-catalyzed cross-coupling reactions, the rate is influenced by the choice of ligand and the oxidative addition and reductive elimination steps. rsc.org In N-alkylation reactions using alcohols, the rate-determining step can be the initial dehydrogenation of the alcohol.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes. sigmaaldrich.comresearchgate.net The twelve principles of green chemistry provide a framework for minimizing the environmental impact of chemical production. sigmaaldrich.comnih.gov

Key Green Chemistry Principles Applied to the Synthesis:

Prevention: Designing the synthesis to minimize waste generation is a primary goal. sigmaaldrich.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The N-alkylation of anilines with alcohols, which produces only water as a byproduct, is a prime example of a highly atom-economical reaction. rsc.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. sigmaaldrich.com This includes avoiding the use of hazardous solvents and reagents.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.com The development of solvent-free reactions or the use of greener solvents like ionic liquids or water is encouraged. nih.govnih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. acs.org The use of palladium, cobalt, or other transition metal catalysts in the synthesis of this compound aligns with this principle. nih.govrsc.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided if possible, as it requires additional reagents and can generate waste. acs.org Developing methods for the direct and regioselective functionalization of the aniline ring would be a significant green improvement.

By incorporating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemical Transformations and Reactivity Profiles of N Isobutyl 2 Nitro 5 Chloroaniline

Electrophilic Aromatic Substitution Reactions on the Nitro-Chloro-Aniline Core

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry. The regiochemical outcome of such reactions on N-[isobutyl]-2-nitro-5-chloroaniline is determined by the directing effects of the existing substituents. In this molecule, the substituents present a competitive scenario: the N-isobutylamino group is an activating, ortho, para-director; the chloro group is a deactivating, ortho, para-director; and the nitro group is a strongly deactivating, meta-director. ucalgary.camasterorganicchemistry.combyjus.com

Regioselectivity and Steric Hindrance Effects of Substituents

The directing ability of the substituents on the N-[isobutyl]-2-nitro-5-chloroaniline ring dictates the position of attack for an incoming electrophile (E⁺). The powerful activating effect of the amino group, which donates electron density to the ring via resonance, generally dominates over the deactivating effects of the nitro and chloro groups. ucalgary.ca Therefore, the N-isobutyl group directs electrophiles to the positions ortho and para to it.

The available positions for substitution are C3, C4, and C6.

Position C3: Ortho to the N-isobutyl group and ortho to the chloro group.

Position C4: Para to the N-isobutyl group and meta to the chloro and nitro groups.

Position C6: Ortho to the N-isobutyl group and ortho to the nitro group.

While the N-isobutyl group activates the ortho (C6) and para (C4) positions, the bulky nature of the isobutyl substituent introduces significant steric hindrance. ucalgary.cayoutube.com This steric clash impedes the approach of electrophiles to the adjacent C6 position. The t-butyl group, which is sterically comparable to the isobutyl group, is known to strongly favor substitution at the less hindered para position. ucalgary.ca Consequently, electrophilic substitution on N-[isobutyl]-2-nitro-5-chloroaniline is expected to occur predominantly at the C4 position.

Table 1: Analysis of Regioselectivity in Electrophilic Aromatic Substitution
PositionRelation to -NH-isobutyl (Activating, o,p-directing)Relation to -Cl (Deactivating, o,p-directing)Relation to -NO₂ (Deactivating, m-directing)Steric HindrancePredicted Outcome
C3-ortho-ModerateMinor Product
C4parametametaLowMajor Product
C6ortho-orthoHighMinor/No Product

Influence of Nitro and Chloro Groups on Aromatic Reactivity

The combined deactivating influence of these two groups means that N-[isobutyl]-2-nitro-5-chloroaniline will undergo electrophilic substitution reactions much more slowly than simpler N-alkylanilines and will require more forcing reaction conditions. However, the activating N-isobutyl group ensures that the ring is still susceptible to substitution, primarily at the C4 position, which is electronically favored by the strongest activating group and sterically accessible.

Nucleophilic Substitution Reactions Involving the Chloro Group

The chloro substituent on the N-[isobutyl]-2-nitro-5-chloroaniline core is generally unreactive toward nucleophilic attack under standard conditions. However, its reactivity is enhanced by the presence of the strongly electron-withdrawing nitro group positioned ortho to it. This arrangement stabilizes the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr), thereby facilitating the displacement of the chloride ion.

Amination Reactions Leading to Diamine Derivatives

The chlorine atom at C5 can be displaced by various amines under elevated temperature and pressure, a reaction of significant industrial and synthetic utility. For instance, the synthesis of the parent 5-chloro-2-nitroaniline (B48662) often proceeds via high-pressure amination of 2,4-dichloronitrobenzene (B57281), demonstrating the feasibility of displacing a chlorine atom activated by a para-nitro group. google.com By analogy, reacting N-[isobutyl]-2-nitro-5-chloroaniline with ammonia (B1221849) or primary/secondary amines would be expected to yield the corresponding 5-amino-N-isobutyl-2-nitroaniline derivatives. These resulting diamine structures are valuable precursors for the synthesis of heterocyclic compounds.

Cyanation and Alkoxylation Pathways for Functionalization

Further functionalization can be achieved through other nucleophilic substitution pathways.

Cyanation: The displacement of the chloro group with a cyanide ion (e.g., using NaCN or KCN in a polar aprotic solvent like DMSO or DMF) would produce N-isobutyl-5-cyano-2-nitroaniline. The resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, offering a versatile handle for molecular elaboration.

Alkoxylation: Reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, would lead to the formation of N-isobutyl-5-alkoxy-2-nitroaniline derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent. The parent compound, 2-chloro-5-nitroaniline (B146338), can be converted to 2-hydroxy-5-nitroaniline via substitution with hydroxide (B78521) ions, indicating the viability of this pathway.

Table 2: Predicted Nucleophilic Aromatic Substitution Reactions
Reaction TypeNucleophileTypical ReagentsExpected Product
AminationAmine (R-NH₂)R-NH₂ / High T, PN-isobutyl-N'-R-5-amino-2-nitroaniline
CyanationCyanide (CN⁻)NaCN or KCN in DMSON-isobutyl-5-cyano-2-nitroaniline
AlkoxylationAlkoxide (RO⁻)NaOR in ROHN-isobutyl-5-alkoxy-2-nitroaniline

Reduction Reactions of the Nitro Group and Subsequent Derivatizations

The nitro group is a versatile functional group in part because it can be readily reduced to a primary amine. This transformation is a key step in the synthesis of many dyes, pharmaceuticals, and other fine chemicals, as it introduces a nucleophilic and basic site onto the aromatic ring.

The selective reduction of the nitro group in N-[isobutyl]-2-nitro-5-chloroaniline to yield N¹-isobutyl-4-chloro-benzene-1,2-diamine can be accomplished using various established methods that are chemoselective and tolerate the presence of the aryl chloride. Common and effective methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas. This method is often clean and high-yielding.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid.

Transfer Hydrogenation: A particularly mild and efficient method involves using iron powder with ammonium (B1175870) chloride in a solvent mixture like ethanol/water. This approach has been shown to give excellent yields (e.g., 98%) for the reduction of a similar substrate, N-benzyl-4-chloro-2-nitroaniline. chemicalbook.com

The resulting product, N¹-isobutyl-4-chloro-benzene-1,2-diamine, is a valuable synthetic intermediate. The vicinal diamine moiety is a precursor for the construction of various heterocyclic systems. For example, condensation of 1,2-diamines with dicarbonyl compounds or their equivalents is a standard method for synthesizing benzodiazepines, quinoxalines, and benzimidazoles, which are important scaffolds in medicinal chemistry. researchgate.netchemicalbook.com

Selective Reduction to Amine Functionalities

The selective reduction of the nitro group in N-[Isobutyl]-2-nitro-5-chloroaniline to the corresponding amine is a pivotal transformation, yielding 5-chloro-N1-isobutylbenzene-1,2-diamine. This diamine is a valuable intermediate in the synthesis of various heterocyclic compounds. The reduction of aromatic nitro groups can be achieved using a variety of reagents and conditions, with the choice of reductant often influencing the selectivity and yield of the desired amine. wikipedia.orgjsynthchem.com

Common methods for the reduction of nitroarenes to anilines include catalytic hydrogenation and chemical reduction. wikipedia.org For instance, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a widely employed method. wikipedia.orgorganic-chemistry.org Chemical reductions often utilize metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. wikipedia.orgresearchgate.net Sodium hydrosulfite is another reagent capable of effecting this transformation. wikipedia.org

The selective reduction of a nitro group in the presence of other reducible functionalities requires careful selection of the reducing agent. For N-alkyl nitroanilines, methods have been developed to achieve this chemoselectivity. For example, the use of zinc and acetic acid can facilitate the conversion of N-nitroso N-alkyl nitroanilines to N-alkyl phenylenediamines in a single step. sci-hub.se While specific studies on N-[Isobutyl]-2-nitro-5-chloroaniline are not prevalent, the reactivity is expected to be similar to other N-alkylated nitroanilines.

Table 1: Representative Conditions for the Selective Reduction of Aromatic Nitro Groups

Reagent/CatalystSolvent(s)TemperatureRemarks
H₂, Pd/CEthanol, MethanolRoom TemperatureCommon and efficient method for catalytic hydrogenation.
SnCl₂·2H₂OEthanol, HClRefluxA classic method for the reduction of nitroarenes. researchgate.net
Fe, CH₃COOHAcetic AcidRefluxAn economical and effective reducing system. wikipedia.org
Na₂S₂O₄Water, MethanolVariesOften used for selective reductions. wikipedia.org
Zn, CH₃COOHMethanolVariesUsed for the reduction of N-nitroso N-alkyl nitroanilines. sci-hub.se

Intramolecular Cyclization Reactions through Nitro Reduction

The in situ reduction of the nitro group of N-[Isobutyl]-2-nitro-5-chloroaniline to an amine, followed by intramolecular cyclization, is a powerful strategy for the synthesis of nitrogen-containing heterocycles. The resulting 5-chloro-N1-isobutylbenzene-1,2-diamine possesses two nucleophilic nitrogen atoms positioned ortho to each other, making it an ideal precursor for the formation of five- and six-membered rings.

A common application of ortho-phenylenediamines is in the synthesis of benzimidazoles. nih.gov Condensation of the diamine with various aldehydes or carboxylic acids (or their derivatives) leads to the formation of the benzimidazole (B57391) ring system. For example, the reaction with an aldehyde in the presence of an oxidizing agent or under microwave irradiation can yield the corresponding 2-substituted benzimidazole. nih.gov

While direct examples involving N-[Isobutyl]-2-nitro-5-chloroaniline are scarce in the literature, the general principle is well-established for a wide range of N-substituted ortho-phenylenediamines. The isobutyl group on one of the nitrogen atoms would result in the formation of a 1-isobutyl-6-chloro-benzimidazole derivative. The choice of the cyclization partner (e.g., aldehyde, carboxylic acid) would determine the substituent at the 2-position of the benzimidazole ring.

Oxidative Transformations of the Isobutyl Moiety and Aromatic Ring

The oxidation of N-[Isobutyl]-2-nitro-5-chloroaniline can potentially occur at several sites, including the isobutyl group and the aromatic ring. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

The anodic oxidation of N-alkylanilines has been shown to produce substituted benzidines and diphenylamines through tail-to-tail and head-to-tail coupling, respectively. acs.org The steric bulk of the alkyl group is a significant factor in determining the product distribution. acs.org For N-[Isobutyl]-2-nitro-5-chloroaniline, the bulky isobutyl group might influence the regioselectivity of such coupling reactions.

The oxidation of N-alkylanilines with reagents like peroxomonophosphoric acid has also been investigated, with the reaction rate being influenced by the reaction medium. ias.ac.in Furthermore, the oxidation of 2-substituted anilines can lead to the formation of electrophilic N-aryl nitrenoid intermediates, which can then undergo intramolecular C-N bond formation to construct functionalized N-heterocycles. sci-hub.se The specific products formed would depend on the nature of the ortho-substituent and the reaction conditions.

It is important to note that under harsh oxidative conditions, degradation of the molecule can occur. The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack, but the aniline (B41778) nitrogen can still be a site of oxidation.

Derivatization Strategies for Diverse Functional Group Introduction

The secondary amine functionality in N-[Isobutyl]-2-nitro-5-chloroaniline serves as a key handle for a variety of derivatization reactions, allowing for the introduction of diverse functional groups.

Amide and Urea (B33335) Formation from the Aniline Nitrogen

The reaction of the secondary amine in N-[Isobutyl]-2-nitro-5-chloroaniline with acylating agents, such as acid chlorides or anhydrides, would lead to the formation of the corresponding N-isobutyl-N-(5-chloro-2-nitrophenyl)amides. This is a standard method for the acylation of secondary amines.

Similarly, the aniline nitrogen can react with isocyanates to form urea derivatives. The reaction of N-alkylanilines with isocyanates is a common route to unsymmetrical ureas. rsc.org Alternatively, reagents like N,N'-carbonyldiimidazole (CDI) can be used as a phosgene (B1210022) substitute for the synthesis of ureas from amines under milder conditions. nih.gov The reaction of N-[Isobutyl]-2-nitro-5-chloroaniline with an isocyanate (R-N=C=O) would yield an N-isobutyl-N-(5-chloro-2-nitrophenyl)-N'-substituted urea.

Table 2: General Methods for Amide and Urea Formation from N-Alkylanilines

Reaction TypeReagentProduct TypeGeneral Conditions
Amide FormationAcid Chloride (RCOCl)N-Alkyl-N-arylamideTypically in the presence of a base (e.g., pyridine, triethylamine) to neutralize HCl.
Amide FormationAcid Anhydride ((RCO)₂O)N-Alkyl-N-arylamideOften requires heating or catalysis with an acid or base.
Urea FormationIsocyanate (R-NCO)N,N,N'-Trisubstituted UreaGenerally proceeds readily upon mixing the reactants. rsc.org
Urea FormationN,N'-Carbonyldiimidazole (CDI)N,N,N'-Trisubstituted UreaA two-step, one-pot reaction involving initial reaction with CDI followed by addition of another amine. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of N Isobutyl 2 Nitro 5 Chloroaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure and conformational dynamics of N-[Isobutyl]2-nitro-5-chloroaniline in solution.

2D NMR Techniques for Structural Connectivity Elucidation

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, for instance, within the isobutyl group and any coupling between the amine proton and the adjacent methylene (B1212753) protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating the proton signals with their directly attached (one-bond) and more distant (two- to three-bond) carbon atoms, respectively. This would definitively establish the connectivity of the isobutyl group to the aniline (B41778) nitrogen and confirm the substitution pattern on the aromatic ring.

Dynamic NMR Studies on Rotational Barriers and Molecular Fluxionality

The structure of this compound suggests the possibility of restricted rotation around the C-N single bond between the aromatic ring and the amino group, as well as around the N-C bond of the isobutyl group. These rotational barriers can be investigated using dynamic NMR (DNMR) spectroscopy. By monitoring the changes in the NMR lineshapes as a function of temperature, it is possible to determine the rates of conformational exchange and calculate the activation energy for these rotational processes. For instance, at low temperatures, one might observe distinct signals for different rotational conformers, which would coalesce into averaged signals as the temperature is raised and the rate of rotation increases. Theoretical studies on related nitroanilines have calculated rotational barriers for the nitro group, and similar computational and experimental approaches could be applied here. bldpharm.comresearchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and probing intermolecular interactions in the solid state.

The FT-IR and Raman spectra would be expected to show characteristic vibrational modes. For the precursor, 2-chloro-5-nitroaniline (B146338), IR and Raman data are available for comparison. nih.govresearchgate.net For the isobutyl derivative, key expected vibrational frequencies include:

N-H stretching: A sharp band in the region of 3300-3500 cm⁻¹, indicative of the secondary amine.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds of the isobutyl group, and aromatic C-H stretching above 3000 cm⁻¹.

NO₂ stretching: Strong asymmetric and symmetric stretching bands for the nitro group, typically found around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ range.

C-N stretching: Vibrations for the alkyl-amino and aryl-amino bonds.

C-Cl stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Deviations in the positions and shapes of these bands, particularly the N-H and NO₂ stretching frequencies, can provide insights into hydrogen bonding and other intermolecular interactions within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for studying its fragmentation pathways. HRMS provides a highly accurate mass measurement, which can be used to validate the molecular formula, C₁₀H₁₃ClN₂O₂.

The fragmentation pattern observed in the mass spectrum would offer structural information. For instance, common fragmentation pathways for such a molecule could include the loss of the isobutyl group, cleavage of the nitro group, or loss of a chlorine atom. Analysis of the fragment ions would help to piece together the molecular structure, corroborating the findings from NMR spectroscopy. Mass spectrometry data for the related 2-chloro-5-nitroaniline shows characteristic fragmentation that can serve as a basis for predicting the behavior of its N-isobutyl derivative. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure and Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation.

For the related compound, 2-chloro-5-nitroaniline, crystallographic studies have shown that the molecule is nearly planar and that intermolecular N-H···O and N-H···N hydrogen bonds link the molecules into a three-dimensional network. nih.govresearchgate.netchemicalbook.com A similar analysis for this compound would reveal how the introduction of the bulky isobutyl group affects the crystal packing and the network of intermolecular interactions.

Crystallographic Data for 2-Chloro-5-nitroaniline
Crystal system Monoclinic
Space group P2₁/n
a (Å) 13.6233 (10)
b (Å) 3.7445 (3)
c (Å) 13.6420 (9)
β (°) 91.768 (5)
Volume (ų) 695.58 (9)
Z 4
Data obtained from a study on 2-chloro-5-nitroaniline and is presented for comparative purposes. nih.govresearchgate.netchemicalbook.com

Crystal Engineering and Polymorphism Studies of this compound

The presence of both a hydrogen bond donor (the N-H group) and acceptors (the nitro group and the chlorine atom) in this compound makes it a candidate for studies in crystal engineering and polymorphism. Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. Studies on other nitroaniline derivatives have revealed the existence of polymorphism, often influenced by the crystallization conditions. researchgate.net A systematic investigation of the crystallization of this compound from various solvents and under different temperature conditions could potentially lead to the discovery of different polymorphic forms, each with its unique crystal packing and intermolecular interactions.

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

The intricate network of intermolecular forces, particularly hydrogen bonds, plays a pivotal role in defining the solid-state architecture of crystalline materials. A thorough analysis of these interactions is crucial for understanding the crystal packing and resulting supramolecular assemblies. While crystallographic data for N-[Isobutyl]-2-nitro-5-chloroaniline is not extensively available in the reviewed literature, a detailed examination of the closely related parent compound, 2-chloro-5-nitroaniline, provides significant insight into the probable hydrogen bonding motifs and supramolecular structures.

In the crystalline state, molecules of 2-chloro-5-nitroaniline are organized through a network of intermolecular N—H···O and N—H···N hydrogen bonds, which effectively stabilize the structure. nih.govresearchgate.net The primary amine group (-NH₂) serves as the hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen of the amine group on adjacent molecules act as acceptors. These interactions link the molecules into a complex three-dimensional network. nih.govresearchgate.net The molecule itself is nearly planar, which facilitates an efficient packing arrangement in the crystal lattice. nih.govresearchgate.net

The introduction of an isobutyl group at the nitrogen atom in N-[Isobutyl]-2-nitro-5-chloroaniline is expected to significantly modify this arrangement. The secondary amine (N-H) still functions as a hydrogen bond donor. However, with only one amine hydrogen, as opposed to two in the primary amine of 2-chloro-5-nitroaniline, the number of primary hydrogen bonds per molecule is reduced. This will likely lead to a different, and possibly less complex, hydrogen-bonding pattern compared to the parent aniline.

For comparative purposes, the detailed hydrogen-bond geometry for the parent compound, 2-chloro-5-nitroaniline, is presented below. These data illustrate the types of interactions that are fundamental to this class of compounds.

Table 1: Hydrogen-Bond Geometry (Å, °) for 2-chloro-5-nitroaniline

D—H···A D—H H···A D···A D—H···A
N2—H2A···O1¹ 0.85 (2) 2.33 (2) 3.1521 (18) 163.2 (19)
N2—H2B···N2² 0.88 (3) 2.44 (2) 3.1452 (19) 137.4 (18)

Symmetry codes: (i) −x+1, −y+1, −z+1; (ii) −x+3/2, y−1/2, −z+3/2. Data sourced from the crystallographic study of 2-chloro-5-nitroaniline. researchgate.net

The supramolecular assemblies in substituted nitroanilines can range from simple chains to more complex interwoven nets. researchgate.net In some instances, intramolecular hydrogen bonds, such as the S(6) motif, are observed, particularly in 2-nitroaniline (B44862) and its derivatives. researchgate.netniscpr.res.in Given the substitution pattern in N-[Isobutyl]-2-nitro-5-chloroaniline, an intramolecular N-H···O bond between the amine hydrogen and an oxygen of the ortho-nitro group is a plausible feature, which would influence the conformation of the molecule.

The interplay between the intermolecular N-H···O hydrogen bonds and the steric demands of the isobutyl group will ultimately dictate the final supramolecular architecture of N-[Isobutyl]-2-nitro-5-chloroaniline. While a definitive analysis awaits experimental crystallographic data, the foundational principles observed in related structures provide a robust framework for predicting its solid-state behavior.

Computational Chemistry and Theoretical Investigations of N Isobutyl 2 Nitro 5 Chloroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive.

Table 1: Predicted Frontier Orbital Energies and Reactivity Descriptors for N-[Isobutyl]2-nitro-5-chloroaniline

ParameterPredicted Value (in gas phase)Significance
EHOMO~ -6.5 eVEnergy of the highest occupied molecular orbital
ELUMO~ -2.3 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)~ 4.2 eVIndicates chemical reactivity and stability
Ionization Potential (I)~ 6.5 eVEnergy required to remove an electron
Electron Affinity (A)~ 2.3 eVEnergy released when an electron is added
Global Hardness (η)~ 2.1 eVResistance to change in electron distribution
Global Softness (S)~ 0.238 eV-1Reciprocal of hardness, indicates reactivity
Electronegativity (χ)~ 4.4 eVPower of an atom to attract electrons
Electrophilicity Index (ω)~ 4.59 eVPropensity to accept electrons

Note: The values in this table are theoretical predictions based on DFT calculations for structurally similar molecules and are intended for illustrative purposes.

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. In the case of this compound, the ESP map would show negative potential (red and yellow regions) around the oxygen atoms of the nitro group, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue regions) would be observed around the hydrogen atoms of the amino group, suggesting these as sites for nucleophilic interaction.

The charge distribution profile, derived from population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial charges on each atom. This analysis would confirm the electron-withdrawing nature of the nitro and chloro groups, which would carry partial negative charges, and the electron-donating character of the isobutylamino group.

Ab Initio Methods for Spectroscopic Parameter Prediction and Validation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed to predict various spectroscopic parameters for this compound. Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide accurate predictions of vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

For instance, calculated vibrational frequencies can be compared with experimental data to validate the computed molecular structure. Theoretical UV-Vis spectra can help in understanding the nature of electronic transitions, such as the intramolecular charge transfer band, which is characteristic of nitroaniline derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov These simulations can reveal the accessible conformations of the flexible isobutyl group and its interaction with the rest of the molecule. By exploring the conformational landscape, the most stable geometries and the energy barriers between different conformers can be identified.

Furthermore, MD simulations are particularly useful for investigating the influence of solvents on the structure and properties of the molecule. By explicitly including solvent molecules in the simulation box, one can study the specific solute-solvent interactions, such as hydrogen bonding between the amino group and protic solvents. These interactions can significantly affect the electronic properties, such as the HOMO-LUMO gap, and the position of the intramolecular charge transfer band in the UV-Vis spectrum, a phenomenon known as solvatochromism. researchgate.net Studies on related molecules like p-nitroaniline have shown that polar solvents can stabilize the charge-separated excited state, leading to a red shift (bathochromic shift) of the absorption maximum. researchgate.net

Quantum Chemical Topology (QCT) Analysis for Bond Critical Points and Interaction Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), a key component of QCT, provides a rigorous framework for analyzing the electron density to characterize chemical bonds and non-covalent interactions. researchgate.net By locating bond critical points (BCPs) in the electron density, one can determine the nature of the chemical bonds (covalent, ionic, etc.) and identify weaker interactions like hydrogen bonds and van der Waals forces.

Reaction Mechanism Elucidation via Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By searching for transition state (TS) structures on the potential energy surface, the energy barriers for various possible reaction pathways can be calculated. mdpi.com This allows for the prediction of the most favorable reaction mechanism.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC path connects the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction under investigation. This type of analysis is crucial for understanding, for example, the synthesis of this compound or its subsequent reactions to form other compounds of interest. For instance, in the synthesis of related nitroanilines, computational studies can model the nitration of the aniline (B41778) precursor to understand the regioselectivity of the reaction. chemicalbook.com

Applications of N Isobutyl 2 Nitro 5 Chloroaniline As a Building Block in Advanced Materials and Organic Synthesis

Precursor in Polymer Chemistry and Functional Polymeric Materials

The molecular architecture of N-[isobutyl]2-nitro-5-chloroaniline makes it a candidate for the synthesis of specialized polymers. The secondary amine group can participate in polymerization reactions, while the nitro and chloro groups can impart specific electronic and physical properties to the resulting polymer chains.

This compound can theoretically serve as a monomer in various polymerization reactions. The secondary amine functionality allows it to be a candidate for polycondensation reactions with difunctional monomers such as diacyl chlorides or diisocyanates, leading to the formation of polyamides or polyureas, respectively. The isobutyl group, being a bulky alkyl substituent, could enhance the solubility of the resulting polymers in organic solvents, a desirable property for polymer processing.

Furthermore, the aniline-based structure suggests the potential for oxidative polymerization to form polyaniline-like structures. While research on the direct polymerization of this compound is not extensively documented, studies on related nitroanilines provide a basis for this potential. For instance, copolymers of aniline (B41778) and o-nitroaniline have been synthesized, and their properties compared to polyaniline. researchgate.net The incorporation of the nitro group was found to influence the electrical conductivity of the resulting copolymers. researchgate.net

PropertyPolyanilinePoly(aniline-co-o-nitroaniline)
Electrical Conductivity HigherLower, with higher frequency dependence
Synthesis Method Oxidative polymerizationOxidative copolymerization
Key Monomers AnilineAniline, o-Nitroaniline

This table provides a comparative overview of the properties of polyaniline and a copolymer incorporating a nitroaniline derivative, suggesting how the inclusion of a nitro group, such as in this compound, could influence polymer characteristics.

Conjugated polymers are of significant interest for their applications in electronic and optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnih.gov The electronic properties of these polymers can be finely tuned through the incorporation of various functional groups. The strong electron-withdrawing nature of the nitro group in this compound makes it a candidate for creating n-type (electron-transporting) or charge-transfer character in conjugated polymers.

Spectroscopic investigations of polymers derived from meta- and para-nitroanilines have shown that the inclusion of nitro groups causes significant changes in the charge transfer states related to the polymer's effective conjugation length. nih.gov Specifically, in poly(para-nitroaniline), the quinoid structures induced by the para-substitution increase the charge density of the nitro groups, leading to a more localized chromophore. nih.gov This suggests that the position of the nitro group, as in the ortho position in this compound, would have a distinct impact on the electronic structure of a polymer chain. The combination of the electron-withdrawing nitro group and the electron-donating amine could create a push-pull system within the monomer unit, a common strategy for narrowing the bandgap of conjugated materials.

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the functional groups in this compound makes it a valuable intermediate for the synthesis of more complex organic molecules with potential applications in medicinal chemistry and materials science.

While direct stereoselective syntheses using this compound are not widely reported, the principles of stereoselective synthesis can be applied to its derivatives. For example, the nitro group can be a key functional group in stereoselective transformations. An efficient method for preparing substituted N-heterocycles involves the amine addition to nitroalkenes, which can proceed with excellent stereoselectivity. nih.gov

In a different approach, dianions of chiral nitro imines have been shown to undergo diastereoselective alkylation. nih.gov This suggests that this compound could be chemically modified to form a chiral nitro imine, which could then be used in stereoselective alkylation reactions to introduce new stereocenters with high control. The development of such synthetic routes could provide access to a variety of enantiomerically enriched compounds.

Stereoselective MethodKey IntermediatePotential Application
Amine addition to nitroalkenes NitroalkeneSynthesis of substituted N-heterocycles
Diastereoselective alkylation Chiral nitro imineIntroduction of new stereocenters

This table outlines stereoselective synthesis strategies where nitro-containing compounds are key, indicating potential pathways for the application of derivatives of this compound.

The chemical scaffold of this compound can be elaborated to create novel molecular architectures. The aromatic ring can undergo further substitution reactions, and the nitro group can be reduced to an amine, which can then be diazotized or acylated to introduce a wide range of functionalities. The secondary amine can also be a site for further chemical modification.

For instance, the parent compound, 5-chloro-2-nitroaniline (B48662), has been used in the synthesis of 5-(4-substituted piperazin-1-yl)-2-nitroanilines and subsequently converted to benzimidazole (B57391) derivatives. sigmaaldrich.com Similarly, this compound could be a starting material for the synthesis of novel quinoxaline (B1680401) derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. nih.gov The isobutyl group could modulate the lipophilicity and, consequently, the biological activity of the resulting compounds.

Role in the Development of Organic Semiconductors and Charge Transport Materials

The development of organic semiconductors is a rapidly growing field, with applications in flexible displays, RFID tags, and sensors. mdpi.com The performance of these devices is highly dependent on the charge transport properties of the organic materials used. mdpi.com

Nitroaromatics have been investigated as n-type organic semiconductors for field-effect transistors. nih.gov The strong electron-withdrawing nature of the nitro group can facilitate electron injection and transport. Research on fluorenone derivatives functionalized with nitro groups has shown that these materials exhibit n-type semiconducting behavior with good air stability. nih.gov The energy levels of these materials could be tuned by modifying the substitution pattern. nih.gov This suggests that this compound, or polymers derived from it, could exhibit n-type or ambipolar charge transport properties.

Furthermore, N-alkylation has been shown to be a tool for controlling charge transfer, emission energy, and quantum yield in amine-containing chromophores. rsc.org The isobutyl group on the nitrogen atom of this compound could therefore play a role in tuning the photophysical properties of materials incorporating this moiety. The combination of the N-isobutyl group, the electron-withdrawing nitro group, and the chloro substituent provides a platform for fine-tuning the electronic properties of organic semiconductors.

Utilization in Dye and Pigment Chemistry for Colorant Development

The molecular architecture of this compound, which features a nitro group (a strong electron-withdrawing group) and a chlorine atom on an aniline framework, makes it a valuable intermediate in the synthesis of various colorants. These substituents are crucial for tuning the electronic properties and, consequently, the color of the final dye molecules. The isobutyl group also influences the dye's physical properties, such as its solubility and affinity for certain substrates.

The primary application of this compound in colorant chemistry is as a diazo component. The synthesis process typically involves the diazotization of the primary amine group on the this compound. This creates a highly reactive diazonium salt, which is then coupled with various aromatic compounds (couplers) to form azo dyes. The specific choice of the coupling partner is a key determinant of the final color, which can range across the visible spectrum.

These resulting dyes are often classified as disperse dyes, which are non-ionic and have low water solubility. This characteristic makes them particularly suitable for coloring synthetic fibers such as polyester, nylon, and acrylic, where the dye is finely dispersed in an aqueous bath and is absorbed into the fiber, often with the application of heat and pressure. The structural features derived from this compound contribute to the lightfastness and sublimation fastness of the final colorant, which are critical properties for textile applications.

While specific research detailing dyes synthesized directly from this compound is specialized, the broader class of substituted nitroanilines is well-established in dye manufacturing. For instance, its parent compound, 5-Chloro-2-nitroaniline, is a known precursor for disperse and acid dyes. chemicalregister.com The introduction of the N-isobutyl group modifies the properties of the resulting dyes, often enhancing their affinity for synthetic fibers and improving their fastness properties.

Table 1: Potential Azo Dyes Derived from this compound

Diazo Component Coupling Component Resulting Dye Class Potential Color Range
Diazotized this compound N,N-diethylaniline Azo Disperse Dye Yellow to Orange
Diazotized this compound 2-Naphthol Azo Disperse Dye Orange to Red

This table is illustrative and based on general principles of azo dye chemistry.

Applications in Supramolecular Chemistry for Self-Assembly and Host-Guest Systems

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The structure of this compound provides several features that are advantageous for designing molecules capable of self-assembly and participating in host-guest interactions.

The key to its utility in this area lies in its distinct functional groups, which can engage in various non-covalent interactions:

Hydrogen Bonding: The secondary amine (-NH-) group can act as a hydrogen bond donor, while the nitro group (-NO2) can act as a hydrogen bond acceptor. This donor-acceptor capability allows for the programmed assembly of molecules into larger, ordered structures like chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The aromatic benzene (B151609) ring is electron-deficient due to the presence of the nitro and chloro substituents. This allows it to interact favorably with electron-rich aromatic rings in other molecules through π-π stacking, a crucial interaction for building layered supramolecular structures.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms (like oxygen or nitrogen) on adjacent molecules. This provides an additional, directional tool for controlling the self-assembly process.

While specific, published host-guest systems centered on this compound as a standalone component are not widely documented in mainstream literature, its structural motifs are frequently incorporated into larger, more complex molecules designed for these purposes. For example, a molecule containing this aniline derivative could be synthesized to form part of a larger macrocyclic host. In such a system, the electron-deficient aromatic ring could serve as a binding site for an electron-rich guest molecule. The defined geometry of the functional groups would help to create a pre-organized cavity, enhancing the selectivity and strength of the host-guest interaction.

The self-assembly properties are more direct. Researchers can exploit the hydrogen bonding and π-π stacking capabilities to create novel materials. For instance, the controlled crystallization of this compound or its derivatives could lead to the formation of organic crystals with specific, predictable packing arrangements, which may have interesting optical or electronic properties. The interplay between the different non-covalent forces allows for a high degree of control over the resulting supramolecular architecture.

Environmental Photochemistry and Degradation Pathways of N Isobutyl 2 Nitro 5 Chloroaniline

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

The photolytic degradation of N-[Isobutyl]-2-nitro-5-chloroaniline is anticipated to be a significant transformation pathway in sunlit environmental compartments. The chromophoric nitro- and chloro-substituted aniline (B41778) structure will likely absorb solar radiation, leading to its decomposition.

Direct studies identifying the photoproducts of N-[Isobutyl]-2-nitro-5-chloroaniline are not available. However, based on the photochemistry of related compounds like chloroanilines and nitroanilines, several degradation products can be postulated. The photolysis of 4-chloroaniline (B138754) in polar media is known to proceed via photoheterolysis to form a triplet phenyl cation. acs.org This reactive intermediate can then undergo further reactions. For instance, it can react with the parent compound to form chlorinated diaminodiphenyls or be reduced to aniline. acs.org

In the case of N-[Isobutyl]-2-nitro-5-chloroaniline, similar C-Cl bond cleavage could occur. Furthermore, the nitro group is a known photosensitive functional group. The electron-withdrawing nature of the nitro group makes nitroaromatic compounds susceptible to oxidative degradation. nih.gov Photochemical reactions can lead to the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. Another potential pathway is the hydroxylation of the aromatic ring. For example, the photolysis of 2-chloroaniline (B154045) has been shown to produce chloride ions, ammonium (B1175870) ions, and formaldehyde. nih.gov The photocatalytic degradation of 2-chloroaniline has been reported to yield 2-chlorophenol (B165306) and p-benzoquinone as intermediate products. mdpi.com

Therefore, potential photoproducts of N-[Isobutyl]-2-nitro-5-chloroaniline could include:

Dechlorinated aniline derivatives.

Hydroxylated derivatives (chlorinated aminophenols).

Products resulting from the reduction of the nitro group (e.g., N-[Isobutyl]-2-amino-5-chloroaniline).

Products of N-dealkylation, leading to 2-nitro-5-chloroaniline.

Ring-cleavage products under more aggressive photo-oxidative conditions.

Table 1: Postulated Photoproducts of N-[Isobutyl]-2-nitro-5-chloroaniline Based on Analogous Compounds

Postulated PhotoproductRationale based on Analogous Compounds
2-Nitro-5-chloroanilineN-dealkylation is a common degradation pathway for N-alkylated anilines.
N-[Isobutyl]-2-nitroanilineReductive dechlorination.
4-Chloro-2-aminophenolHydroxylation of the aromatic ring and reduction of the nitro group.
Chlorinated diaminodiphenylsDimerization reactions following phenyl cation formation. acs.org

This table is illustrative and based on extrapolations from related compounds. Experimental verification is required.

Specific kinetic data for the photodegradation of N-[Isobutyl]-2-nitro-5-chloroaniline is currently unavailable. However, studies on similar compounds demonstrate that the rate of photodegradation is influenced by several environmental factors. The photodegradation of aniline and chloroanilines often follows pseudo-first-order kinetics. mdpi.comresearchgate.netresearchgate.net

Factors that would likely influence the photodegradation kinetics of N-[Isobutyl]-2-nitro-5-chloroaniline include:

pH: The pH of the aqueous environment can affect the speciation of the compound and the efficiency of photochemical reactions.

Presence of Photosensitizers: Natural photosensitizers like dissolved organic matter (DOM) and nitrate (B79036) ions can enhance the rate of photolysis. nih.gov

Light Intensity: The rate of photodegradation is directly proportional to the intensity of the incident light.

Temperature: Temperature can influence the rates of secondary thermal reactions of photoproducts.

Table 2: Factors Influencing Photodegradation Kinetics of Chloroanilines (as analogs)

FactorObserved Effect on Chloroaniline PhotodegradationReference
pHCan influence reaction rates, though effects vary with the specific compound. nih.gov
Dissolved Organic MatterCan act as a photosensitizer, accelerating degradation. nih.gov
Nitrate IonsCan promote indirect photolysis through the generation of hydroxyl radicals. nih.gov
OxygenPresence of oxygen can lead to the formation of reactive oxygen species, enhancing degradation. nih.gov

This table provides general trends observed for analogous compounds and may not directly reflect the behavior of N-[Isobutyl]-2-nitro-5-chloroaniline.

Biotransformation and Microbial Degradation Studies of N-[Isobutyl]-2-nitro-5-chloroaniline

No studies have specifically reported on the biotransformation or microbial degradation of N-[Isobutyl]-2-nitro-5-chloroaniline. However, the degradation of chlorinated nitroaromatic compounds by various microorganisms has been documented. nih.govresearchgate.net Bacteria capable of utilizing chlorinated nitroaromatic compounds as carbon and energy sources have been isolated. nih.govresearchgate.net

The general strategies for the bacterial degradation of nitroaromatic compounds involve initial modifications to the nitro group or the aromatic ring. nih.gov For chlorinated nitroaromatic compounds, common initial steps include:

Reductive removal of the nitro group: The nitro group can be reduced to an amino group. plos.org

Oxidative removal of the nitro group: A monooxygenase or dioxygenase can catalyze the removal of the nitro group, often with concomitant hydroxylation of the ring. plos.orgresearchgate.net

Dechlorination: The chlorine atom can be removed either reductively, oxidatively, or hydrolytically.

For instance, the aerobic degradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus sp. was initiated by a flavin-dependent monooxygenase that removed the nitro group, forming 4-amino-3-chlorophenol. plos.orgresearchgate.net In contrast, anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp. involved the initial reduction of the nitro group, while Thauera aromatica initiated degradation via dechlorination. researchgate.net

The N-isobutyl group may also be a site for initial microbial attack through N-dealkylation, a common metabolic reaction. Bacterial degradation of aniline and its derivatives often proceeds through the formation of catechols, which are then subject to ring cleavage via ortho- or meta-pathways. frontiersin.org

Table 3: Microbial Genera Known to Degrade Structurally Related Compounds

Microbial GenusDegraded Compound(s)Reference
Rhodococcus2-Chloro-4-nitroaniline plos.orgresearchgate.net
Geobacter2-Chloro-4-nitroaniline (anaerobic) researchgate.net
Thauera2-Chloro-4-nitroaniline (anaerobic) researchgate.net
PseudomonasChloronitrobenzene, 4-chloroaniline researchgate.netacademicjournals.org
Comamonas4-Chloroaniline academicjournals.org
Stenotrophomonas4-Chloroaniline academicjournals.org

This table lists examples of microorganisms that degrade compounds structurally related to N-[Isobutyl]-2-nitro-5-chloroaniline and does not imply they can degrade the target compound.

Advanced Oxidation Processes (AOPs) for Chemical Transformation and Remediation Studies

Advanced Oxidation Processes (AOPs) are a suite of technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. While no studies have specifically investigated the application of AOPs to N-[Isobutyl]-2-nitro-5-chloroaniline, AOPs have been shown to be effective for the degradation of anilines and chloroanilines. mdpi.comresearchgate.netresearchgate.net

Common AOPs that could potentially be applied for the remediation of water contaminated with N-[Isobutyl]-2-nitro-5-chloroaniline include:

Photocatalysis (e.g., TiO₂/UV): This process involves the generation of electron-hole pairs in a semiconductor photocatalyst upon UV irradiation, leading to the formation of •OH. The photocatalytic degradation of aniline and chloroanilines using TiO₂ has been demonstrated to be effective. mdpi.comresearchgate.netresearchgate.net

Fenton and Photo-Fenton Processes: These processes use a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate •OH. The efficiency can be enhanced with UV light (photo-Fenton).

Ozonation: Ozone (O₃) can directly react with the target compound or decompose to form •OH.

The effectiveness of AOPs is dependent on factors such as pH, the concentration of the pollutant, the dosage of the oxidant and catalyst, and the water matrix. The complete mineralization of the organic compound to CO₂, H₂O, and inorganic ions is the ultimate goal of AOPs.

Table 4: Summary of Advanced Oxidation Processes Applicable to Aniline and Chloroanilines

AOP MethodDescriptionKey Findings for Analogous Compounds
TiO₂ PhotocatalysisUV irradiation of titanium dioxide to generate hydroxyl radicals.Complete degradation of aniline and chloroanilines has been achieved. mdpi.comresearchgate.net
Fenton ProcessReaction of Fe²⁺ with H₂O₂ to produce hydroxyl radicals.Effective for the oxidation of anilines.
Photo-FentonFenton's reagent combined with UV light to enhance hydroxyl radical production.Generally more efficient than the standard Fenton process.
OzonationUse of ozone as a strong oxidant.Can effectively degrade aniline and its derivatives.

This table summarizes the applicability of AOPs to compounds structurally related to N-[Isobutyl]-2-nitro-5-chloroaniline.

Advanced Analytical Methodologies for the Quantification and Detection of N Isobutyl 2 Nitro 5 Chloroaniline

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV-Vis, DAD, Fluorescence)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of nitroaromatic compounds due to its high resolution, sensitivity, and adaptability. thermofisher.comchromatographyonline.com When coupled with various detectors, HPLC provides robust methodologies for the quantification of N-[Isobutyl]2-nitro-5-chloroaniline.

UV-Visible (UV-Vis) and Diode Array Detection (DAD):

HPLC with UV-Vis or Diode Array Detection (DAD) is a widely used technique for the analysis of nitroanilines. These detectors measure the absorbance of the analyte as it elutes from the chromatography column. The chromophoric nitro and chloro groups within the this compound molecule allow for strong absorption in the UV-Vis region, enabling sensitive detection. DAD offers the additional advantage of providing spectral information across a range of wavelengths simultaneously, which aids in peak purity assessment and compound identification.

For related compounds like 5-chloro-2-nitroaniline (B48662), reversed-phase (RP) HPLC methods have been developed using a C18 column. sielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, with an acid such as phosphoric acid or formic acid added to improve peak shape. sielc.comsielc.com Formic acid is preferred for mass spectrometry (MS) compatible applications. sielc.comsielc.com These methods are often scalable for preparative separation and suitable for pharmacokinetic studies. sielc.comsielc.com

An example of an on-line solid-phase extraction (SPE) HPLC system for the determination of aniline (B41778) and four nitroanilines in water samples demonstrated excellent linearity with correlation coefficients (r) better than 0.9999 for concentrations ranging from 1 to 100 µg/L. chromatographyonline.com This highlights the high sensitivity and reproducibility of HPLC with UV detection for this class of compounds.

Fluorescence Detection:

While not as commonly reported for nitroanilines as UV-Vis, fluorescence detection can offer higher sensitivity and selectivity for certain analytes. For this compound to be analyzed by fluorescence, it would either need to be naturally fluorescent or derivatized with a fluorescent tag. The presence of the nitro group, which is an electron-withdrawing group, often quenches fluorescence, making direct fluorescence detection challenging. Therefore, derivatization strategies would be essential to exploit the high sensitivity of this detection method.

ParameterHPLC with UV-Vis/DAD
Principle Separation based on partitioning between a stationary and mobile phase, followed by detection via UV-Vis absorbance.
Mobile Phase Example Acetonitrile, water, and phosphoric or formic acid. sielc.comsielc.com
Stationary Phase Typically a C18 column. sielc.com
Detection Wavelength Dependent on the UV-Vis spectrum of the analyte.
Advantages Robust, reproducible, widely available, DAD provides spectral information for identification.
Considerations Sensitivity may be lower than other methods for trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of this compound, GC-MS offers high sensitivity and specificity, making it suitable for trace-level detection.

The analysis of nitroanilines by GC can be challenging due to their polarity and thermal lability, which may necessitate a derivatization step to improve volatility and thermal stability. thermofisher.comchromatographyonline.com However, for some derivatives, direct analysis is possible. The EPA Method 8131, for instance, outlines the determination of various aniline derivatives, including chloro- and nitroanilines, using gas chromatography with a nitrogen-phosphorus detector (NPD). epa.gov For unequivocal identification, GC coupled with mass spectrometry is highly recommended. epa.gov

A study comparing GC-MS and GC-MS/MS for trace analysis of anilines in groundwater demonstrated that both methods yielded results with less than 10% deviation from each other. d-nb.info GC-MS/MS, in particular, showed a tenfold increase in sensitivity compared to single quadrupole GC-MS. d-nb.info This indicates the potential for highly sensitive quantification of this compound, especially in complex environmental matrices.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of volatile compounds in a gas phase followed by detection based on their mass-to-charge ratio.
Sample Preparation May require derivatization to increase volatility and thermal stability. thermofisher.comchromatographyonline.com
Detector Mass Spectrometer (provides structural information), Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity. epa.gov
Advantages High sensitivity and specificity, excellent for trace analysis, provides structural confirmation.
Considerations Potential for thermal degradation of the analyte, may require derivatization. thermofisher.comchromatographyonline.com

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique offering high separation efficiency, short analysis times, and low sample and reagent consumption. It is a valuable alternative and complementary method to HPLC for the analysis of compounds like nitroanilines. researchgate.net

CE separates ions based on their electrophoretic mobility in an electrolyte solution within a narrow capillary under the influence of a high voltage. For the separation of nitroaniline isomers, which often have similar physical and chemical properties, CE has proven to be particularly effective. The separation can be optimized by adjusting various parameters, including the pH and concentration of the running buffer, applied voltage, and capillary temperature. researchgate.net

In a study on the separation of nitroaniline isomers using capillary zone electrophoresis with amperometric detection (CZE-AD), a detection limit as low as 9.06 x 10⁻⁹ mol/L was achieved for m-nitroaniline. researchgate.net This demonstrates the high sensitivity that can be attained with CE, making it suitable for trace analysis of this compound.

ParameterCapillary Electrophoresis (CE)
Principle Separation of analytes based on their electrophoretic mobility in an electric field.
Running Buffer Example 40 mmol/L tartaric acid-sodium tartrate (pH 1.2). researchgate.net
Separation Voltage Typically in the range of 15-30 kV. researchgate.net
Detection Amperometric detection has shown high sensitivity for nitroanilines. researchgate.net
Advantages High separation efficiency, short analysis time, low sample and reagent consumption.
Considerations Sensitivity can be limited by the small injection volume, but can be enhanced with specific detection methods.

Development of Electrochemical Sensors for Selective Detection (focusing on chemical principles)

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and cost-effective detection of nitroaromatic compounds. nih.gov These sensors operate on the principle of converting a chemical reaction at an electrode surface into a measurable electrical signal. winsen-sensor.com

The core of an electrochemical sensor consists of a working electrode, a reference electrode, and a counter electrode, all immersed in an electrolyte solution. winsen-sensor.com The selective detection of nitroaromatic compounds like this compound is typically achieved through their electrochemical reduction at the working electrode. The nitro group (-NO₂) is electrochemically active and can be reduced in a stepwise manner, generating a current that is proportional to the analyte's concentration.

The development of advanced electrode materials is key to enhancing the sensitivity and selectivity of these sensors. Chemically modified electrodes, utilizing materials like mesoporous silica (B1680970) (MCM-41) or nanomaterials, can pre-concentrate the target analyte on the electrode surface, leading to significantly lower detection limits. acs.org For instance, glassy carbon electrodes modified with MCM-41 have demonstrated high sensitivity for the detection of various nitroaromatic compounds down to the nanomolar level. acs.org The high surface area and strong adsorption capacity of these materials are crucial for this enhanced performance. acs.org

The reduction potential of a nitroaromatic compound is influenced by the other substituent groups on the aromatic ring. nih.gov This property can be exploited to achieve a degree of selectivity in the detection of different nitroaromatics. By using techniques like square-wave voltammetry with preanodized screen-printed carbon electrodes, it is possible to obtain sharp and well-defined peaks, allowing for the identification and quantification of specific nitroaromatic compounds. nih.gov

Electrochemical Sensor ComponentFunction
Working Electrode The site where the electrochemical reduction of the nitro group of this compound occurs. winsen-sensor.com
Reference Electrode Provides a stable potential against which the working electrode's potential is measured. winsen-sensor.com
Counter Electrode Completes the electrical circuit. winsen-sensor.com
Electrolyte Facilitates the movement of ions between the electrodes. winsen-sensor.com

Spectrophotometric and Fluorometric Methods for Quantitative Analysis

Spectrophotometric and fluorometric methods are classical analytical techniques that can be applied to the quantitative analysis of this compound. These methods are often simpler and more accessible than chromatographic techniques.

Spectrophotometry:

This method is based on the measurement of the absorption of light by the analyte in a solution. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This compound, with its chromophoric groups, is expected to have a distinct absorption spectrum in the UV-Vis region, which can be used for its quantification. While spectrophotometric methods are generally straightforward and cost-effective, they can be prone to interference from other absorbing species in the sample matrix. thermofisher.com

Fluorometry:

Fluorometry, or fluorescence spectroscopy, measures the light emitted by a substance that has absorbed light. This method is typically more sensitive and selective than spectrophotometry. However, as previously mentioned, the nitro group tends to quench fluorescence. Therefore, for the application of fluorometry to the analysis of this compound, a chemical modification or derivatization step would likely be necessary to introduce a fluorescent moiety or to remove the quenching effect of the nitro group. Alternatively, indirect methods based on the quenching of the fluorescence of another compound by the analyte could be developed.

MethodPrincipleAdvantagesDisadvantages
Spectrophotometry Measures the amount of light absorbed by the analyte at a specific wavelength.Simple, cost-effective, rapid.Lower sensitivity and selectivity compared to other methods, susceptible to interference. thermofisher.com
Fluorometry Measures the intensity of fluorescence emission after excitation at a specific wavelength.High sensitivity and selectivity.The nitro group can quench fluorescence, often requiring derivatization.

Future Research Trajectories and Emerging Paradigms for N Isobutyl 2 Nitro 5 Chloroaniline Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of N-[Isobutyl]2-nitro-5-chloroaniline and its precursors involves reactions, such as nitration and amination, that can be hazardous and difficult to control in conventional batch reactors. The integration of continuous-flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the efficiency, safety, and scalability of its production.

Flow chemistry, which involves performing reactions in a continuously flowing stream through a network of tubes or microreactors, offers superior control over reaction parameters like temperature, pressure, and residence time. youtube.com For the synthesis of the precursor 5-chloro-2-nitroaniline (B48662) from m-dichlorobenzene, the initial nitration step is highly exothermic. A micro-channel reactor can provide superior heat dissipation, minimizing the risk of runaway reactions and improving the selectivity towards the desired 2,4-dichloronitrobenzene (B57281) intermediate. google.com Similarly, the subsequent high-pressure amination step can be managed more safely and efficiently in a flow system. google.comgoogle.com

Automated synthesis platforms, such as robotic systems, can accelerate the discovery and optimization of reaction conditions for the final N-alkylation step. fairlamb.groupnih.gov These platforms can perform numerous experiments in parallel, rapidly screening variables like catalysts, solvents, bases, and temperatures to identify the optimal conditions for reacting 5-chloro-2-nitroaniline with an isobutyl source. chemspeed.com This high-throughput approach dramatically reduces the time and resources required for methods development compared to manual screening. fairlamb.group

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for the N-alkylation of 5-chloro-2-nitroaniline

ParameterConventional Batch SynthesisContinuous Flow Synthesis
Safety Poor heat transfer for exothermic steps; risk of thermal runaway. Handling of hazardous reagents in large volumes.Excellent heat and mass transfer; small reactor volume minimizes risk. youtube.com Reagents generated in-situ or handled in smaller quantities.
Process Control Difficult to precisely control temperature, mixing, and reaction time, leading to potential side products.Precise digital control over temperature, pressure, flow rate, and residence time, leading to higher selectivity and yield. youtube.com
Scalability Scaling up is non-linear and often requires complete re-optimization ("scale-up gap").Scalable by operating the reactor for longer durations ("scaling-out") or by using parallel reactors. youtube.com
Efficiency Longer reaction times, and complex workup procedures.Reduced reaction times due to higher temperatures and pressures; potential for in-line purification and analysis.

Exploration of Novel Catalytic Systems for Green and Selective Transformations

The future synthesis of this compound will increasingly rely on novel catalytic systems that promote green and highly selective chemical transformations. Research is moving away from stoichiometric reagents and harsh conditions toward more elegant and sustainable catalytic cycles.

For the synthesis of the 5-chloro-2-nitroaniline precursor, a patented method already points toward a greener approach by using nitrogen dioxide as the nitrating agent instead of traditional nitric acid-sulfuric acid mixtures, which eliminates the generation of spent acid. google.com The subsequent amination of 2,4-dichloronitrobenzene, which traditionally requires high-pressure ammonolysis, is an area ripe for the development of transition-metal-catalyzed C-N cross-coupling reactions that could proceed under milder conditions. google.comnih.gov

The most significant catalytic innovation lies in the N-alkylation step. Traditional methods often use alkyl halides, which produce stoichiometric salt waste. Modern "hydrogen auto-transfer" or "borrowing hydrogen" methodologies, using alcohols as alkylating agents, represent a far greener alternative. tsijournals.com In this approach, a catalyst (often based on earth-abundant metals like nickel or zinc, or precious metals like ruthenium) temporarily "borrows" hydrogen from the alcohol (isobutanol) to form an aldehyde in-situ. acs.orgacs.org This aldehyde then reacts with the aniline (B41778) to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing water as the only byproduct. tsijournals.comrsc.org

Table 2: Potential Catalytic Systems for Key Synthetic Steps

Synthetic StepTraditional MethodPotential Novel Catalytic SystemAdvantage
Nitration of m-dichlorobenzene H₂SO₄/HNO₃ mixed acidNitrogen dioxide with catalyst google.comEliminates spent acid waste, improves safety.
Amination of 2,4-dichloronitrobenzene High-pressure/high-temperature ammonolysis google.comTransition-metal catalyzed amination (e.g., Cu, Pd)Milder reaction conditions, potentially higher selectivity.
N-alkylation of 5-chloro-2-nitroaniline Nucleophilic substitution with isobutyl halide (e.g., bromide) wikipedia.orgNi, Zn, Ru, or Au-catalyzed reaction with isobutanol via borrowing hydrogen acs.orgacs.orgorganic-chemistry.orgrsc.orgHigh atom economy (water is the only byproduct), avoids halide waste, uses a greener alkylating agent.

Development of Advanced Functional Materials Incorporating the Compound's Unique Structural Features

The specific substitution pattern of this compound makes it an intriguing building block for advanced functional materials. The precursor, 5-chloro-2-nitroaniline, is known to be an intermediate in the synthesis of high refractive index polyaryl thioether sulfone films, which are used in applications like new image sensors. The incorporation of sulfur atoms and aromatic rings into a polymer backbone is a known strategy for increasing the refractive index. nih.gov

Future research could explore the synthesis of novel poly(thioether sulfone)s or other polymers starting from this compound. researchgate.netscite.ai The introduction of the N-isobutyl group, as compared to the simple amine of the precursor, could serve several functions:

Modulating Solubility and Processability: The aliphatic isobutyl group can enhance the solubility of the resulting polymer in organic solvents, making it easier to process into thin films or other forms via techniques like spin coating or injection molding.

Tuning Physical Properties: The isobutyl group can disrupt polymer chain packing, potentially lowering the glass transition temperature and modifying the mechanical properties (e.g., flexibility, toughness) of the material.

Altering Optoelectronic Characteristics: The presence of the isobutyl group could subtly alter the electron density and conformation of the polymer backbone, providing a handle to fine-tune the final refractive index and Abbe's number of the material. nih.gov

Furthermore, the nitro group itself is a versatile functional handle. It can be reduced to an amine, providing a reactive site for cross-linking or for the attachment of other functional moieties, such as chromophores or photosensitive groups, leading to materials for nonlinear optics or photolithography. nih.gov

Interdisciplinary Research Leveraging this compound Derivatives

The N-alkylated aniline scaffold is a privileged structure in medicinal chemistry and agrochemistry, appearing in a vast number of bioactive molecules. nih.govresearchgate.net The precursor, 5-chloro-2-nitroaniline, has been utilized in the synthesis of potent inhibitors of HIV-1 replication and compounds for cancer therapy. chemicalbook.com This provides a strong rationale for exploring this compound as a key intermediate in drug discovery and related fields.

In medicinal chemistry, the isobutyl group can be a critical component of a pharmacophore or can be used to modulate the pharmacokinetic profile of a drug candidate. It can increase lipophilicity, which may enhance membrane permeability and oral absorption, or it can influence how the molecule binds to its biological target. Researchers could synthesize a library of compounds derived from this compound for screening against various targets. For example, the core structure could be elaborated to create novel kinase inhibitors, antiviral agents, or antibacterial compounds. nih.gov

In agrochemical research, substituted anilines are common precursors for herbicides, fungicides, and insecticides. The specific combination of the chloro, nitro, and N-isobutyl groups could lead to the discovery of new active ingredients with unique modes of action or improved environmental profiles.

Table 3: Hypothetical Derivatives of this compound for Interdisciplinary Research

Derivative TypePotential Application AreaRationale
Benzimidazoles Antiviral (e.g., HIV), AntiparasiticReduction of the nitro group followed by cyclization with a carboxylic acid. Benzimidazoles are a well-known privileged scaffold in medicinal chemistry.
Quinoxalines Oncology (e.g., Kinase Inhibitors)Condensation of the corresponding diamine (from nitro reduction) with a 1,2-dicarbonyl compound. Quinoxaline (B1680401) cores are present in numerous kinase inhibitors.
Sulfonamides Antibacterial, DiureticsReduction of the nitro group to an amine, which can then be reacted with a sulfonyl chloride.
Urea (B33335)/Thiourea Derivatives Agrochemicals (Herbicides), AnticancerReaction of the corresponding amine with isocyanates or isothiocyanates. This class of compounds has broad bioactivity.

Sustainable and Eco-Friendly Synthetic Strategies for Future Chemical Production

Developing a fully sustainable and eco-friendly synthesis for this compound is a paramount goal for future chemical production. This involves a holistic assessment of the entire synthetic route, from starting materials to final product, guided by the principles of green chemistry. researchgate.net

A future-state, sustainable process would look markedly different from a traditional one. It would begin with greener starting materials and employ catalytic, atom-economical reactions at every stage. The use of hazardous solvents would be minimized, potentially replaced by bio-based alternatives or solvent-free conditions. researchgate.net Energy efficiency would be maximized through the use of continuous flow processing, which allows for better heat integration and reduced energy consumption compared to large, thermally inefficient batch reactors.

The ultimate green strategy would combine the innovations from the preceding sections: a flow-based process using catalytic nitration, followed by a catalytic amination, and culminating in a borrowing-hydrogen N-alkylation with isobutanol. google.comorganic-chemistry.org This integrated approach would maximize yield and purity while minimizing waste, energy use, and safety hazards, representing a paradigm shift in the production of fine chemicals.

Table 4: Comparison of Traditional vs. Future Sustainable Synthetic Routes

ParameterTraditional Synthetic RouteFuture Sustainable Synthetic Route
Nitration Reagent H₂SO₄/HNO₃ (large volume of acid waste)Catalytic system with NO₂ or other green nitrating agent google.com
Amination Method High-pressure ammonolysis (high energy, safety risk) google.comCatalytic amination (milder conditions, lower energy) researchgate.net
Alkylation Reagent Isobutyl halide (produces salt waste)Isobutanol (produces only water) acs.orgacs.org
Solvent Use Often uses chlorinated or other hazardous solvents.Minimized use or replacement with green solvents (e.g., bio-based) or solvent-free conditions.
Process Technology Batch processing (poor energy efficiency, safety concerns).Integrated continuous flow processing (high efficiency, enhanced safety). youtube.com
Overall Atom Economy Low, due to stoichiometric waste from each step.High, due to catalytic cycles and use of atom-economical reagents.

Q & A

Q. How can researchers design experiments to study the environmental degradation of this compound?

  • Methodological Answer : Photolysis studies under UV light (λ = 254 nm) monitor nitro group reduction to amine derivatives. LC-HRMS tracks degradation products, while QSAR models predict persistence in aquatic systems. Field studies using SPME-GC/MS quantify bioaccumulation in sediment samples .

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N-[Isobutyl]2-nitro-5-chloroaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.